molecular formula C21H26N4O2 B2957356 2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]benzonitrile CAS No. 2361822-87-7

2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]benzonitrile

Cat. No. B2957356
CAS RN: 2361822-87-7
M. Wt: 366.465
InChI Key: OOOKCHXLZUHFFI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups.


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the benzonitrile group might undergo reactions typical of nitriles, such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on what this compound is used for, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

Without specific information, it’s hard to say what the safety hazards of this compound might be. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

properties

IUPAC Name

2-[4-(1-prop-2-enoylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-2-20(26)24-12-8-17(9-13-24)21(27)25-11-5-10-23(14-15-25)19-7-4-3-6-18(19)16-22/h2-4,6-7,17H,1,5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOKCHXLZUHFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCCN(CC2)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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